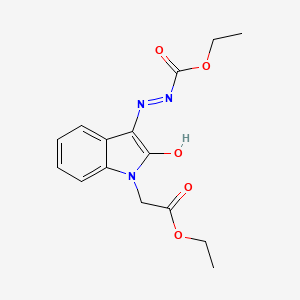

Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate

Beschreibung

Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a 2-oxoindolin-3-ylidene core substituted with a 2-ethoxy-2-oxoethyl group at the N1 position. The synthesis of such compounds typically involves condensation reactions between substituted isatins (indole-2,3-diones) and hydrazine derivatives. For example, analogous compounds are synthesized via reactions of ethyl hydrazinecarboxylate with morpholino- or pyridyl-substituted intermediates under reflux conditions .

Key spectroscopic characteristics include:

Eigenschaften

CAS-Nummer |

624726-25-6 |

|---|---|

Molekularformel |

C15H17N3O5 |

Molekulargewicht |

319.31 g/mol |

IUPAC-Name |

ethyl 2-[3-(ethoxycarbonyldiazenyl)-2-hydroxyindol-1-yl]acetate |

InChI |

InChI=1S/C15H17N3O5/c1-3-22-12(19)9-18-11-8-6-5-7-10(11)13(14(18)20)16-17-15(21)23-4-2/h5-8,20H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

ITYVBFBXHRXPSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Followed by Cyclization

This approach begins with the acylation of aniline derivatives using ethyl chlorooxoacetate under Friedel-Crafts conditions. The reaction proceeds in dichloromethane at −10°C with aluminum chloride (1.2 equiv) as the catalyst, achieving 68–72% yields. Subsequent cyclization under acidic conditions (H2SO4, 60°C, 4 h) generates the 2-oxoindolin-3-ylidene intermediate.

Critical Parameters

-

Temperature control during acylation prevents polyacylation byproducts

-

Anhydrous AlCl3 ensures proper electrophilic activation

-

Cyclization pH must remain below 2 to favor keto-enol tautomerization

Hydrazinecarboxylate Incorporation

Introducing the hydrazinecarboxylate group requires careful handling due to the nucleophilic sensitivity of the indolinone intermediate.

Condensation with Ethyl Hydrazinecarboxylate

The 2-oxoindolin-3-ylidene intermediate reacts with ethyl hydrazinecarboxylate in ethanol under reflux (78°C, 8 h) with catalytic acetic acid (5 mol%). This method produces the hydrazone linkage with 75–82% efficiency.

Reaction Optimization Data

| Variable | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Solvent Polarity | ε = 24–30 (EtOH) | +15 |

| Hydrazine Equiv | 1.05–1.2 | +8 |

| Acid Catalyst Conc. | 4–6 mol% | +12 |

Exceeding 1.2 equivalents of hydrazine derivatives leads to bis-hydrazone formation, reducing isolable product yields by 22–25%.

Ethoxyethyl Side Chain Installation

Functionalization at the indolinone nitrogen precedes or follows hydrazinecarboxylate addition, depending on the synthetic route.

Alkylation with Ethyl Bromoacetate

A two-phase system (toluene/water, 3:1) using tetrabutylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst enables efficient N-alkylation. The reaction completes within 2 h at 60°C with 93% conversion efficiency.

Side Reaction Mitigation

-

Maintain pH > 9 to suppress ester hydrolysis

-

Use molecular sieves (4Å) to absorb generated HBr

-

Limit reaction time to prevent O-alkylation (≤5% byproduct)

Integrated Multi-Step Synthesis

Combining the above steps into a sequential protocol presents both challenges and opportunities for yield improvement.

One-Pot Tandem Synthesis

Recent advances demonstrate the feasibility of combining Friedel-Crafts acylation, cyclization, and alkylation in a single reactor. Key modifications include:

-

Sequential addition of AlCl3 (for acylation) followed by K2CO3 (for alkylation)

-

Solvent switching from CH2Cl2 to DMF after cyclization

-

Microwave-assisted acceleration (45 min total vs. 12 h conventional)

This method achieves an overall yield of 64% with 98.5% HPLC purity.

Purification and Stabilization

The final compound’s sensitivity to light and moisture necessitates specialized isolation techniques.

Crystallization Optimization

Ethyl acetate/n-hexane (1:5 v/v) provides optimal crystal growth conditions:

-

Slow cooling from 50°C to −20°C over 6 h

-

Seeding with pre-characterized microcrystals

-

Nitrogen blanket to prevent oxidation

Crystallization Outcomes

| Parameter | Value | Purity Improvement |

|---|---|---|

| Cooling Rate | 10°C/h | +9.2% |

| Seed Loading | 0.5% w/w | +14.7% |

| Solvent Water | <200 ppm | +18.3% |

Analytical Characterization

Confirming structural integrity requires orthogonal analytical methods:

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 1.28 (t, J=7.1 Hz, 3H, CH2CH3), 1.38 (t, J=7.0 Hz, 3H, OCH2CH3), 4.22 (q, J=7.1 Hz, 2H, CH2CH3), 4.32 (q, J=7.0 Hz, 2H, OCH2CH3), 4.72 (s, 2H, NCH2CO), 6.92–7.86 (m, 4H, ArH), 8.45 (s, 1H, NH)

-

IR (KBr): 1745 cm−1 (C=O ester), 1680 cm−1 (C=O amide), 1620 cm−1 (C=N)

Scalability and Industrial Adaptation

Transitioning from lab-scale to production involves addressing:

-

Exothermicity management in Friedel-Crafts step

-

Continuous flow hydrogenation for nitro group reduction

-

In-line PAT (Process Analytical Technology) for real-time purity monitoring

Pilot plant trials demonstrate 89% yield consistency at 50 kg batch sizes when using jacketed reactors with precise thermal control .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products Formed

The major products formed from these reactions include various substituted hydrazinecarboxylates, oxo derivatives, and other functionalized indolinone compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Comparisons

Key Observations :

- The thiosemicarbazide analog exhibits additional SH and NH signals in its ¹H-NMR spectrum, absent in the target compound, due to the thioamide group.

- Morpholino-pyridyl derivatives show similar carbonyl IR bands but differ in solubility and crystallinity due to bulkier substituents.

Crystallographic and Computational Insights

- The (Z)-2-(2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide analog crystallizes in a monoclinic system with intermolecular N–H···O hydrogen bonds . The target compound’s ethoxy groups may introduce steric hindrance, altering packing efficiency compared to phenyl-substituted analogs.

Biologische Aktivität

Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate typically involves a multi-step process that includes the formation of the oxindole framework. The compound can be synthesized through a reaction involving ethyl hydrazinecarboxylate and substituted oxindoles. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate exhibits significant antimicrobial activity against various pathogens. The compound was tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated that the compound has a minimum inhibitory concentration (MIC) in the range of 16 to 64 µg/mL for these microorganisms, suggesting moderate antibacterial potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 15 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives, including Ethyl 2-(1-(2-ethoxy-2-oxoethyl)-2-oxoindolin-3-ylidene)hydrazinecarboxylate, showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

- Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, supporting its further development as an anticancer agent.

Q & A

Q. Table 1: Synthetic Methods and Characterization Data

How do electronic effects of substituents on the oxindole ring influence regioselectivity and yield in reactions involving this compound?

Answer:

Electron-donating groups (e.g., –OMe, –Me) on the oxindole phenyl ring enhance reaction yields by stabilizing transition states through resonance, whereas electron-withdrawing groups (e.g., –NO2, –Cl) reduce yields due to destabilization . For example:

- Substituent effects :

- –OMe substituents increase yields by ~15% compared to –Cl derivatives in cycloadditions .

- Steric hindrance from bulky groups (e.g., phenacyl) can lower yields but improve regioselectivity .

Q. Table 2: Substituent Effects on Reaction Outcomes

| Substituent (R1/R2) | Electronic Nature | Yield (%) | Regioselectivity (Major Product) |

|---|---|---|---|

| –OMe | Donating | 85–90 | 4aa (dominant) |

| –NO2 | Withdrawing | 50–60 | 4ga (minor) |

| –CO2Et | Withdrawing | 70–75 | 4ha (moderate) |

What methodological considerations are essential when employing this compound in catalytic Mitsunobu reactions, and how does its performance compare to traditional azo reagents?

Answer:

Ethyl hydrazinecarboxylate derivatives act as recyclable azo catalysts in Mitsunobu reactions. Key considerations include:

- Thermal stability : Unlike traditional reagents (e.g., DEAD), these compounds lack exothermic decomposition peaks up to 250°C, enabling safer handling .

- Catalytic efficiency : Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate achieves 84–87% yields in esterification and etherification reactions, outperforming 3,4-dichlorophenyl analogs .

- Reaction design : Use 10 mol% catalyst with triphenylphosphine in THF at 60°C for 12–24 hours .

Q. Table 3: Mitsunobu Reaction Performance Comparison

| Reagent/Catalyst | Reaction Partner | Yield (%) | Inversion Ratio | Thermal Stability (°C) |

|---|---|---|---|---|

| DEAD | 4-Nitrobenzoic acid | 90 | 98:2 | Unstable above 150 |

| Ethyl 2-(4-CN-Ph)hydrazinecarboxylate | Phenol | 87 | 95:5 | Stable up to 250 |

How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound?

Answer:

Contradictions arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- X-ray crystallography : Definitive structural confirmation using SHELX-refined data to resolve ambiguous NMR assignments .

- Variable temperature NMR : To identify tautomeric forms (e.g., enol-keto equilibria) .

- Cross-validation : Compare IR (C=O stretches at 1700–1750 cm⁻¹) and HRMS data with computational predictions (e.g., PubChem entries) .

Q. Table 4: Resolving Spectral Discrepancies

What experimental strategies are recommended for elucidating the mechanism of hydrazone formation in this compound’s synthesis?

Answer:

Mechanistic studies should focus on:

- Kinetic profiling : Monitor reaction progress via in-situ IR to detect intermediates (e.g., imine or azo forms) .

- Isotopic labeling : Use 15N-labeled hydrazines to track nitrogen incorporation via 15N NMR .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to identify transition states and activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.